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molecular formula C11H16ClNO2 B8647249 5,6-Dimethoxy-N-methylisoindoline hydrochloride CAS No. 114041-13-3

5,6-Dimethoxy-N-methylisoindoline hydrochloride

Cat. No. B8647249
M. Wt: 229.70 g/mol
InChI Key: LXFVBCXERQVIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987235

Procedure details

23 g (0.1 mol) of N-(6-chloromethyl-3,4-dimethoxybenzyl)-methylamine hydrochloride was added at a temperature of from 15° to 18° C. to a suspension comprising 50 ml of a 50% sodium hydroxide aqueous solution, 230 ml of benzene and 1 ml of a 90% trioctylmethylammonium chloride aqueous solution over a period of 2 minutes. The mixture was stirred for 3 hours, and then the organic layer of the reaction solution was separated, washed with water and a saturated sodium chloride aqueous solution, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and 50 ml of 6N hydrochloric acid was added to the residue. The mixture was again evaporated under reduced pressure to dryness. The crystalline residue was washed with ethanol to obtain 12.65 g (yield: 51.2%) of the above identified compound. From the filtrate, 1.8 g (yield: 7.8%) of secondary crystals were obtained. The total amount was 14.4 g (total yield: 63.1%). Melting point: 227° C. (decomposed)
Name
N-(6-chloromethyl-3,4-dimethoxybenzyl)-methylamine hydrochloride
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four
Yield
7.8%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][C:4]1[C:9]([CH2:10][NH:11][CH3:12])=[CH:8][C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[CH:5]=1.[OH-].[Na+]>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC.C1C=CC=CC=1>[ClH:2].[CH3:16][O:15][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][C:7]=1[O:13][CH3:14])[CH2:10][N:11]([CH3:12])[CH2:3]2 |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
N-(6-chloromethyl-3,4-dimethoxybenzyl)-methylamine hydrochloride
Quantity
23 g
Type
reactant
Smiles
Cl.ClCC1=CC(=C(C=C1CNC)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
Step Four
Name
Quantity
230 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the organic layer of the reaction solution was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and 50 ml of 6N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The mixture was again evaporated under reduced pressure to dryness
WASH
Type
WASH
Details
The crystalline residue was washed with ethanol
CUSTOM
Type
CUSTOM
Details
to obtain 12.65 g (yield: 51.2%) of the

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.COC=1C=C2CN(CC2=CC1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 7.8%
YIELD: CALCULATEDPERCENTYIELD 7.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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